molecular formula C13H12O5 B14355220 (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one CAS No. 91478-32-9

(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one

Cat. No.: B14355220
CAS No.: 91478-32-9
M. Wt: 248.23 g/mol
InChI Key: WRGIYQRORHRMLB-ZANVPECISA-N
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Description

(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolanone ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one typically involves the following steps:

    Formation of the Oxolanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Moiety: This step often involves coupling reactions using reagents like benzodioxole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one: shares similarities with other oxolanone and benzodioxole derivatives.

    This compound: is unique due to its specific chiral configuration and the presence of both the oxolanone ring and benzodioxole moiety.

Uniqueness

  • The combination of the oxolanone ring and benzodioxole moiety in a chiral configuration gives this compound unique chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

91478-32-9

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one

InChI

InChI=1S/C13H12O5/c1-7(14)9-5-12(15)18-13(9)8-2-3-10-11(4-8)17-6-16-10/h2-4,9,13H,5-6H2,1H3/t9-,13-/m0/s1

InChI Key

WRGIYQRORHRMLB-ZANVPECISA-N

Isomeric SMILES

CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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